

# Application Note: Quantification of Spiroxamine using LC-MS/MS

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## Compound of Interest

Compound Name: Spiroxamine

Cat. No.: B1682169

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## Introduction

**Spiroxamine** is a systemic fungicide comprised of a mixture of four stereoisomers, belonging to two diastereomeric pairs (A and B).[1][2] Its effective monitoring and quantification in various matrices are crucial for ensuring food safety, environmental protection, and for regulatory compliance in agrochemical development.[1][3] This application note provides a detailed protocol for the quantification of **spiroxamine** using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique. The methodologies described herein are applicable for the analysis of **spiroxamine** in diverse sample types, including soil and agricultural products.[3][4]

## Principle

This method utilizes Liquid Chromatography (LC) to separate **spiroxamine** from other components in a sample extract. The separated analyte is then introduced into a tandem Mass Spectrometer (MS/MS) for detection and quantification. The MS/MS system operates in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for **spiroxamine**. [1][5] For the analysis of individual stereoisomers, a chiral stationary phase is employed to achieve chromatographic separation prior to mass spectrometric detection.[1][6][7]

## Quantitative Data Summary

The following tables summarize the key quantitative parameters of the LC-MS/MS method for **spiroxamine** analysis, including chromatographic conditions, mass spectrometric parameters, and method validation data.

Table 1: Liquid Chromatography (LC) Parameters

Parameter	Chiral Separation of Enantiomers	General Quantification
LC System	Agilent 1290 UPLC system or equivalent[1][5]	HP:1090 or equivalent[4]
Column	CHIRAL ART Amylose-SA, 3 µm, 150 x 3 mm ID[1]	Acclaim RSLC C18, 2.2 µm, 2.1 x 100 mm[8] or PRP-1, 10 µm, 25 cm x 4 mm[4]
Mobile Phase A	Water/Ethanol (9/1) + 10 mM Ammonium Carbonate (pH ~9.5)[1][2]	Water with 0.1% Formic Acid
Mobile Phase B	Water/Ethanol (1/9) + 10 mM Ammonium Carbonate[1][2]	Acetonitrile with 0.1% Formic Acid
Gradient/Isocratic	Isocratic: 25% A / 75% B[1]	Gradient elution is typically used for multi-residue methods.
Flow Rate	0.3 mL/min[1]	0.3 mL/min
Post-Column Infusion	0.3 mL/min 1% Formic Acid in Methanol/Water (50/50)[1][5]	Not typically required.
Column Temperature	30°C[1]	Ambient or controlled (e.g., 40°C)
Injection Volume	1 µL[1]	10 - 100 µL[1][4]
Run Time	~20 minutes[1]	Dependent on the specific method and matrix.

Table 2: Mass Spectrometry (MS/MS) Parameters

Parameter	Value
Mass Spectrometer	Sciex API6500 triple-quadrupole or equivalent[1][5]
Ionization Mode	Electrospray Ionization (ESI), Positive[1][5]
Scan Type	Multiple Reaction Monitoring (MRM)[1][5]
Precursor Ion (m/z)	298.27[8]
Product Ion (m/z) - Quantitation	144.1[1][5]
Product Ion (m/z) - Confirmation	100.1[1][5]
Nebulizer Gas (N2)	18 L/h[4]
Bath Gas (N2)	400 L/h[4]
Reactant Gas (Argon)	3.5 bar[4]
Collision Energy	Optimized for specific instrument; typically 10-35 eV[8]

Table 3: Method Validation Parameters

Parameter	Result	Matrix	Reference
Linearity ( $R^2$ )	> 0.999	Strawberry	[3]
Limit of Quantification (LOQ)	0.001 mg/kg	Strawberry	[3]
Limit of Quantification (LOQ)	0.23 - 0.27 $\mu\text{g/L}$	For individual enantiomers	[1][2]
Limit of Quantification (LOQ)	5 $\mu\text{g/kg}$	Soil	[4]
Mean Recoveries	97.1 - 108.2%	Strawberry	[3]
Mean Recoveries	79.8%	Soil	[4]
Precision (RSD)	< 4.9%	Strawberry (Intra- and Inter-day)	[3]
Precision (RSD)	8.8%	Soil	[4]

## Experimental Protocols

### Sample Preparation

The choice of sample preparation protocol is dependent on the matrix being analyzed. Below are protocols for soil and strawberry matrices.

#### a) Protocol for Soil Samples[4]

- Weigh 30 g of soil into a 250 mL polyethylene bottle.
- Add 100 mL of an extraction solvent mixture of methanol/water/ammonia solution (25%) in a ratio of 800:200:10 by volume.
- Shake the bottle on a mechanical shaker for 60 minutes.
- Filter the extract.

- Transfer a 40.0 mL aliquot of the filtrate to a Turbo Vap evaporator and concentrate to the aqueous remainder (approximately 5 mL). Caution: Do not evaporate to dryness.
- Adjust the final volume to 10 mL.
- Centrifuge a portion of the sample.
- Transfer the supernatant into an HPLC vial for LC-MS/MS analysis.

#### b) Protocol for Strawberry Samples (QuEChERS-based)[3]

This protocol is a modification of the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

- Homogenize the strawberry sample.
- Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
- Add 10 mL of acetonitrile and shake vigorously for 1 minute.
- Add QuEChERS salts (e.g., 4 g  $\text{MgSO}_4$ , 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium citrate sesquihydrate) and shake for 1 minute.
- Centrifuge the tube for 5 minutes at 3000 rpm.
- Take an aliquot of the upper acetonitrile layer for cleanup.
- For cleanup, transfer the aliquot to a tube containing a dispersive solid-phase extraction (d-SPE) sorbent (e.g.,  $\text{MgSO}_4$  and primary-secondary amine - PSA).
- Vortex and centrifuge.
- Filter the supernatant through a 0.22  $\mu\text{m}$  filter into an HPLC vial for analysis.

## LC-MS/MS Analysis

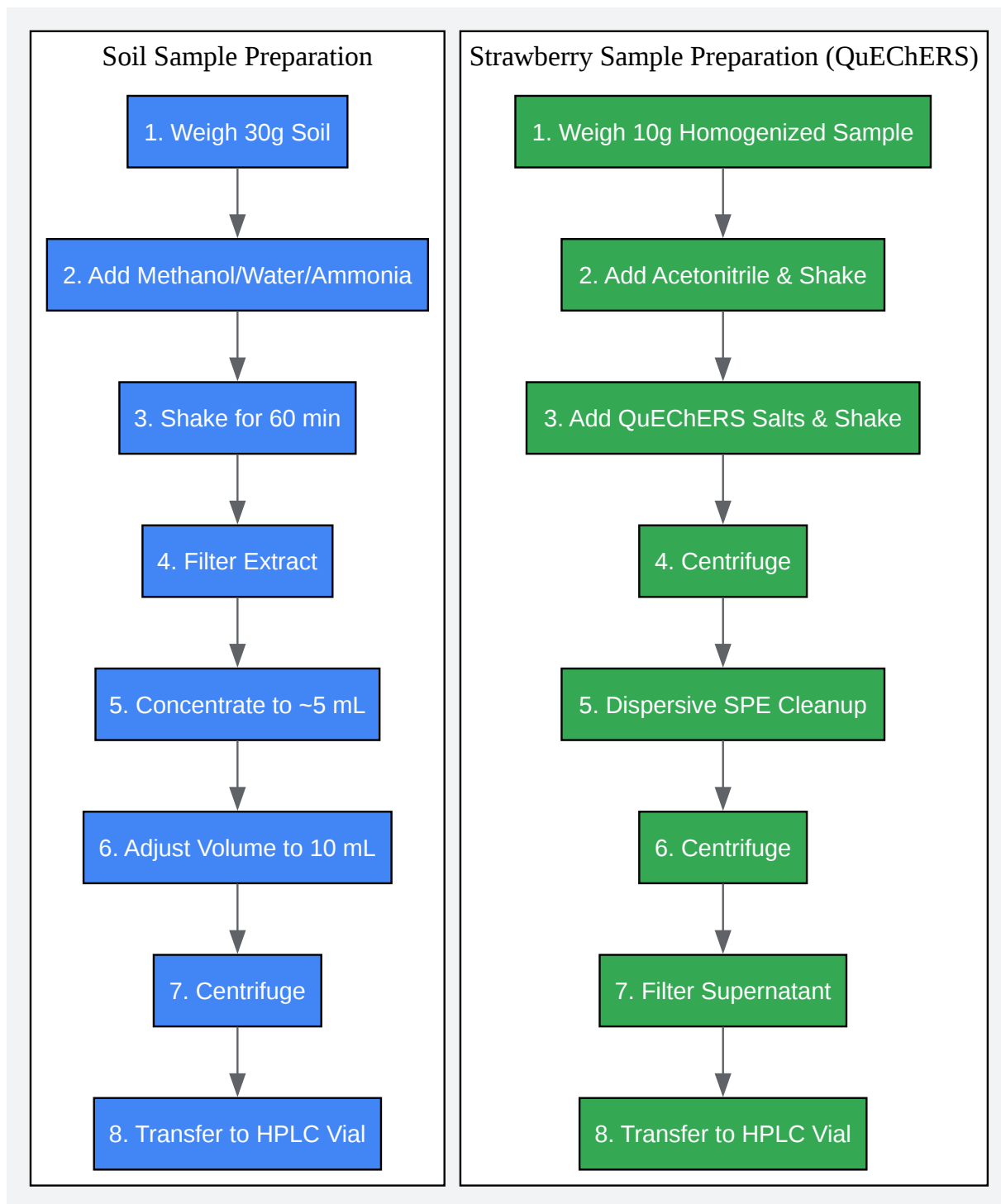
- Set up the LC-MS/MS system with the parameters outlined in Table 1 and Table 2.

- Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.
- Inject the prepared sample extract into the LC-MS/MS system.
- Acquire data in MRM mode.

## Data Analysis and Quantification

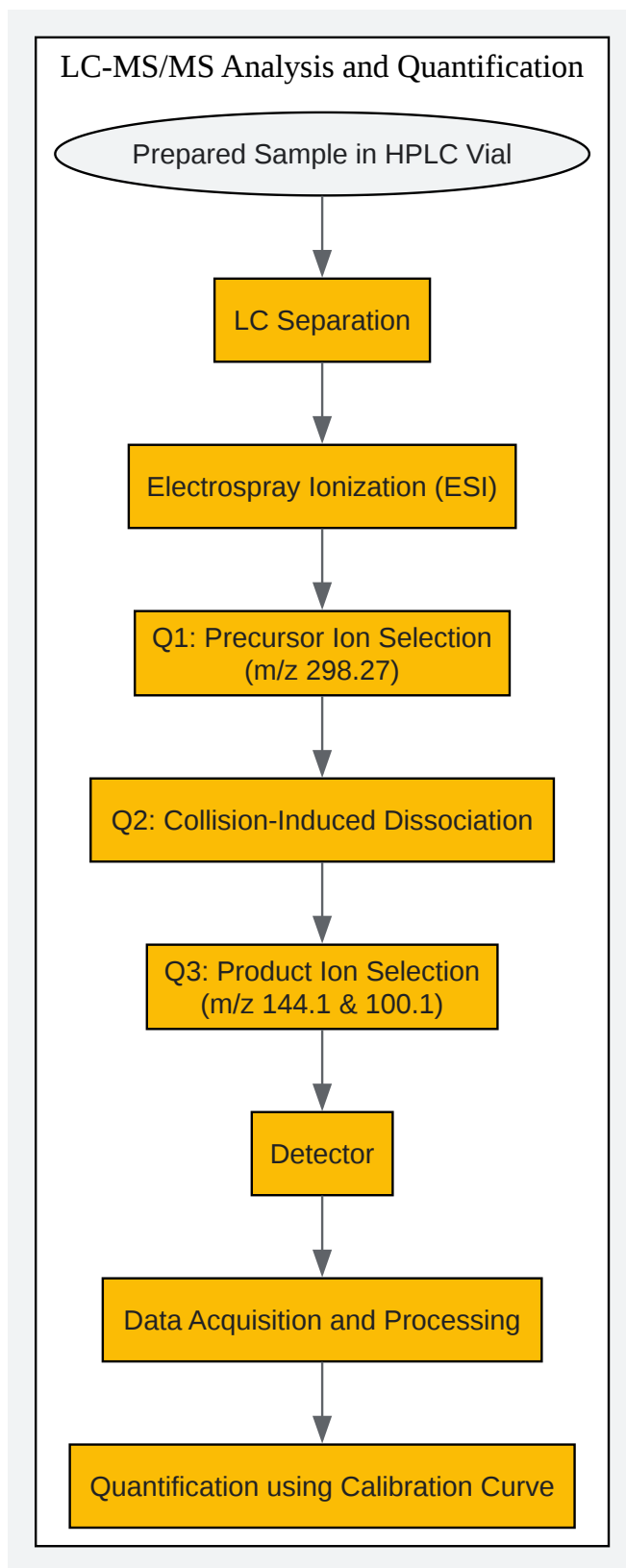
- Integrate the chromatographic peaks for the **spiroxamine** MRM transitions.
- Prepare a calibration curve by injecting a series of **spiroxamine** standards of known concentrations.
- Plot the peak area versus concentration and perform a linear regression to obtain the calibration curve.
- Quantify the amount of **spiroxamine** in the samples by interpolating their peak areas from the calibration curve.

## Visualizations



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Caption: Workflow for the preparation of soil and strawberry samples for LC-MS/MS analysis.



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Caption: General workflow of the LC-MS/MS analysis for **spiroxamine** quantification.



## Conclusion

The LC-MS/MS method described provides a robust and sensitive approach for the quantification of **spiroxamine** in various matrices. The high selectivity of tandem mass spectrometry, combined with efficient sample preparation techniques like QuEChERS, allows for accurate and reliable determination of **spiroxamine** residues at low levels. This application note serves as a comprehensive guide for laboratories involved in pesticide residue analysis and regulatory monitoring.

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- To cite this document: BenchChem. [Application Note: Quantification of Spiroxamine using LC-MS/MS]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682169#lc-ms-ms-analytical-method-for-spiroxamine-quantification]

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